Oxidation Kinetics vs. Methyl Linoleate
The oxidation of Methyl Linolenate (LnMe) proceeds via a distinctly non-quantitative pathway compared to its di-unsaturated analog, Methyl Linoleate (LMe). In the early stage of oxidation, the estimated extent of oxidation for LnMe decreases in the order of oxygen uptake > substrate disappearance > peroxide > conjugated diene, indicating that no single product is formed quantitatively [1]. This contrasts sharply with LMe, where oxygen uptake, substrate disappearance, peroxide, and conjugated diene formation are all quantitative and their results agree well [1]. In the presence of bovine serum albumin (BSA), reaction rates were much faster for LnMe than for LMe, with LnMe producing a higher increase of protein pyrroles and increased browning [2].
| Evidence Dimension | Quantitative Formation of Oxidation Products |
|---|---|
| Target Compound Data | Non-quantitative product formation; extent of oxidation estimated in the order: O2 uptake > substrate loss > peroxide > conjugated diene |
| Comparator Or Baseline | Methyl Linoleate (C18:2): Quantitative product formation; O2 uptake, substrate loss, peroxide, and conjugated diene formation all agreed well. |
| Quantified Difference | Qualitative difference in oxidation pathway |
| Conditions | Early-stage autoxidation at 37-50°C (study specific) [1] |
Why This Matters
This non-quantitative oxidation behavior means Methyl Linolenate is the definitive substrate for studying complex lipid peroxidation mechanisms and evaluating antioxidant efficacy, as its oxidation profile is a more sensitive and realistic model for polyunsaturated lipids than Methyl Linoleate.
- [1] Yamamoto, Y., Niki, E., & Kamiya, Y. (1982). Oxidation of Lipids. I. Quantitative Determination of the Oxidation of Methyl Linoleate and Methyl Linolenate. Bulletin of the Chemical Society of Japan, 55(5), 1548–1550. View Source
- [2] Zamora, R., & Hidalgo, F. J. (2003). Comparative Methyl Linoleate and Methyl Linolenate Oxidation in the Presence of Bovine Serum Albumin at Several Lipid/Protein Ratios. Journal of Agricultural and Food Chemistry, 51(16), 4661-4667. View Source
